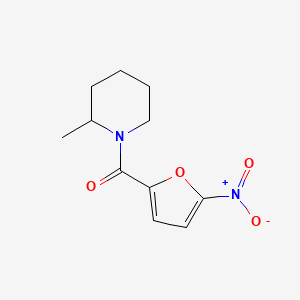
2-(benzylthio)-N-(4-isopropylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylthio)-N-(4-isopropylphenyl)benzamide, also known as BITPB, is a chemical compound that has been synthesized for various scientific research applications. This compound has gained significant attention due to its potential as a therapeutic agent for various diseases. In
Mecanismo De Acción
The mechanism of action of 2-(benzylthio)-N-(4-isopropylphenyl)benzamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. 2-(benzylthio)-N-(4-isopropylphenyl)benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(benzylthio)-N-(4-isopropylphenyl)benzamide has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. 2-(benzylthio)-N-(4-isopropylphenyl)benzamide has also been found to induce apoptosis in cancer cells. Additionally, 2-(benzylthio)-N-(4-isopropylphenyl)benzamide has been found to have antioxidant properties, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(benzylthio)-N-(4-isopropylphenyl)benzamide in lab experiments is its potential as a therapeutic agent for various diseases. 2-(benzylthio)-N-(4-isopropylphenyl)benzamide has been found to inhibit the growth of cancer cells and inflammation, which makes it a promising candidate for further research. However, one limitation of using 2-(benzylthio)-N-(4-isopropylphenyl)benzamide in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of 2-(benzylthio)-N-(4-isopropylphenyl)benzamide in humans.
Direcciones Futuras
There are several future directions for research on 2-(benzylthio)-N-(4-isopropylphenyl)benzamide. One direction is to study the mechanism of action of 2-(benzylthio)-N-(4-isopropylphenyl)benzamide in more detail. This will help to further understand how 2-(benzylthio)-N-(4-isopropylphenyl)benzamide inhibits the growth of cancer cells and inflammation. Another direction is to study the potential of 2-(benzylthio)-N-(4-isopropylphenyl)benzamide as a therapeutic agent in animal models. This will help to determine the safety and efficacy of 2-(benzylthio)-N-(4-isopropylphenyl)benzamide in vivo. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(benzylthio)-N-(4-isopropylphenyl)benzamide for therapeutic use.
Métodos De Síntesis
2-(benzylthio)-N-(4-isopropylphenyl)benzamide can be synthesized by the reaction of 2-mercaptobenzylamine with 4-isopropylbenzoyl chloride in the presence of a base. The resulting product is then purified by recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
2-(benzylthio)-N-(4-isopropylphenyl)benzamide has been studied for its potential as an anticancer agent. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. 2-(benzylthio)-N-(4-isopropylphenyl)benzamide has also been studied for its potential as an anti-inflammatory agent. It has been found to inhibit the production of inflammatory cytokines, which are responsible for inflammation in the body.
Propiedades
IUPAC Name |
2-benzylsulfanyl-N-(4-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NOS/c1-17(2)19-12-14-20(15-13-19)24-23(25)21-10-6-7-11-22(21)26-16-18-8-4-3-5-9-18/h3-15,17H,16H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSZMEUDODRXLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-methyl-2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5221014.png)
![3-bromo-4-[3-(butylamino)-2-hydroxypropoxy]-8,9,10,11-tetrahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepin-13(7H)-one](/img/structure/B5221025.png)



![2-[4-(3-phenylbutyl)-1-piperazinyl]ethanol](/img/structure/B5221056.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene)](/img/structure/B5221066.png)

![11-(3-bromo-4-fluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5221077.png)

![1-{2-[(4-bromophenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5221093.png)
![ethyl 4-({[1-(2-cyanoethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5221107.png)
![N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B5221114.png)
![5-({1-[2-(2-allylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5221117.png)